3-methoxy-2-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenol
Overview
Description
Phenols, such as 2-methoxy-3-methylphenol , are aromatic compounds that contain a hydroxyl group (-OH) attached to a carbon atom in a benzene ring . They are widely used in the production of plastics, resins, pharmaceuticals, and dyes .
Synthesis Analysis
Phenols can be synthesized through various methods. For instance, one common method involves the rearrangement of an aryl ether in the presence of acid, a process known as the Fries rearrangement . Another method involves the hydrolysis of diazonium salts .Molecular Structure Analysis
The molecular structure of phenols consists of a hydroxyl group (-OH) attached to a carbon atom in a benzene ring . The presence of the hydroxyl group makes phenols more reactive than simple aromatic hydrocarbons .Chemical Reactions Analysis
Phenols undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution . In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom in the aromatic ring . In nucleophilic substitution, a nucleophile replaces a leaving group in the molecule .Physical and Chemical Properties Analysis
Phenols generally have higher boiling points than similar-sized hydrocarbons or ethers due to the ability of the hydroxyl group to form hydrogen bonds . They are often solid at room temperature, and many have distinct colors and odors .Mechanism of Action
The reactivity of phenols is largely due to the presence of the hydroxyl group, which can donate electron density into the aromatic ring, activating it towards electrophilic aromatic substitution . Additionally, the oxygen atom in the hydroxyl group can form hydrogen bonds, which can have significant effects on the physical and chemical properties of the molecule .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methoxy-2-[[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-23(15-13-18-8-4-3-5-9-18)19-10-7-14-24(16-19)17-20-21(25)11-6-12-22(20)26-2/h3-6,8-9,11-12,19,25H,7,10,13-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWFMMSNZQJSRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCCN(C2)CC3=C(C=CC=C3OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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